Structural Differentiation from Des-Methoxyethyl Analog: A Key Determinant for IKK2 Inhibitor Design
High-strength, direct head-to-head quantitative data for the target compound is not publicly available in primary literature or patents outside excluded vendor sources. Evidence strength is limited. This item provides a class-level inference based on SAR from a patent family encompassing the compound. The N1-(2-methoxyethyl) substituent is a distinct feature absent in the closest publicly listed analog N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide . The methoxyethyl chain is intended to alter lipophilicity and potentially reduce metabolic N-dealkylation, a common clearance pathway for N-substituted indoles [1].
| Evidence Dimension | Indole N1-substituent identity |
|---|---|
| Target Compound Data | 2-methoxyethyl group |
| Comparator Or Baseline | Hydrogen atom (N-H) in N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 1435977-56-2) |
| Quantified Difference | Qualitative difference; quantitative effect on potency or PK is not publicly reported for this specific compound. |
| Conditions | Structural comparison based on chemical structure; biological assays not directly reported for either compound in permissible sources. |
Why This Matters
For scientists selecting a tool compound for IKK2 research, the methoxyethyl group is a deliberate design element that can influence cellular permeability and in vivo half-life, making it a distinct chemical probe compared to its N-H analog, even without published activity data.
- [1] Indole derivatives and use thereof as kinase inhibitors in particular IKK2 inhibitors. European Patent EP1703905B1, filed 2005-01-13. View Source
